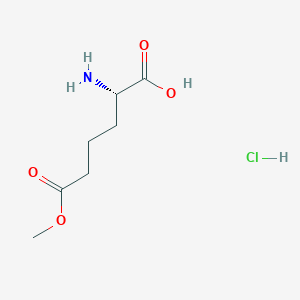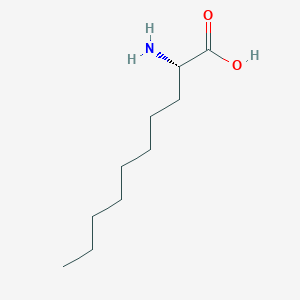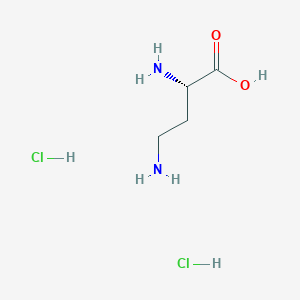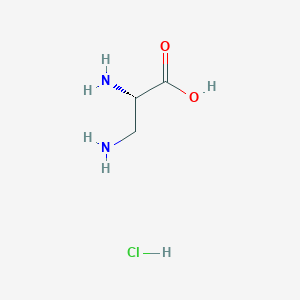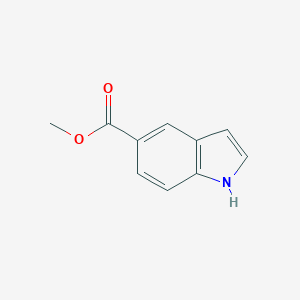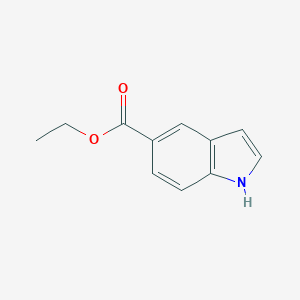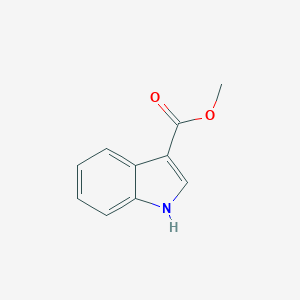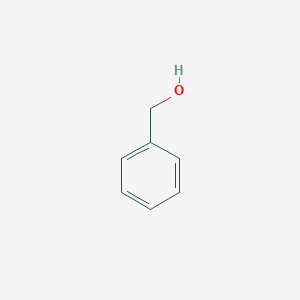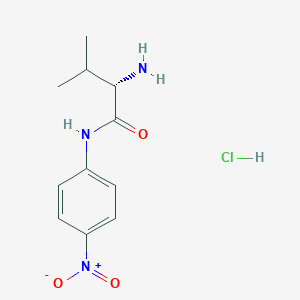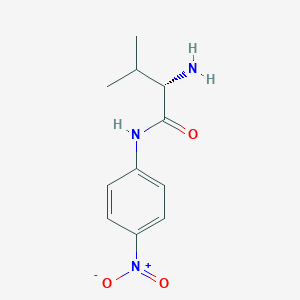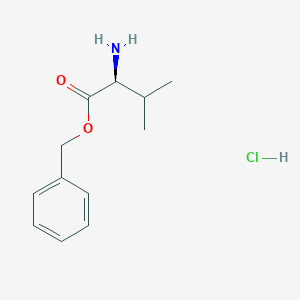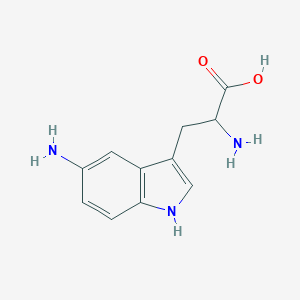
5-Amino-DL-tryptophan
Overview
Description
5-Amino-DL-tryptophan is a derivative of the amino acid tryptophan, which is an essential amino acid in the human diet This compound is characterized by the presence of an amino group at the 5-position of the indole ring of tryptophan It is a racemic mixture, meaning it contains both the D- and L- enantiomers of 5-amino-tryptophan
Mechanism of Action
Target of Action
5-Amino-DL-Tryptophan, a derivative of the essential amino acid tryptophan, interacts with several targets in the body. The primary targets include the N-methyl-D-aspartate receptor (NMDAR) and D-amino-acid oxidase . These targets play crucial roles in various physiological processes, including neurotransmission and amino acid metabolism .
Mode of Action
This compound interacts with its targets, leading to various changes in cellular functions. For instance, it exerts neurotoxic/neuroprotective effects through the antagonist/agonist activity of the NMDAR . This interaction influences the transmission of signals in the nervous system, affecting various neurological functions.
Biochemical Pathways
This compound is involved in several biochemical pathways. The major metabolic pathways of tryptophan include the serotonin pathway , the indole pathway , and the kynurenine pathway . These pathways produce a series of metabolites, collectively known as tryptophan catabolites (TRYCATs), which are involved in various physiological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage .
Result of Action
The action of this compound leads to various molecular and cellular effects. For instance, its interaction with NMDAR can influence neuronal function, potentially affecting mood and cognition . Moreover, its involvement in tryptophan metabolism can impact various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in tryptophan metabolism, affecting the production of TRYCATs . Additionally, factors such as diet, stress, and inflammation can also influence the metabolism of tryptophan and its derivatives .
Biochemical Analysis
Biochemical Properties
5-Amino-DL-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes, proteins, and biomolecules. One of the key enzymes it interacts with is tryptophan hydroxylase, which converts tryptophan to 5-hydroxytryptophan, a precursor to serotonin . Additionally, this compound is involved in the kynurenine pathway, interacting with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions are crucial for the synthesis of bioactive compounds that regulate various physiological functions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate immune responses by affecting the aryl hydrocarbon receptor pathway . This compound also impacts the function of intestinal epithelial cells, contributing to the maintenance of intestinal homeostasis . Furthermore, this compound can influence neuronal function and metabolism, highlighting its diverse cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with specific biomolecules and enzymes. It binds to tryptophan hydroxylase, facilitating the conversion of tryptophan to 5-hydroxytryptophan . Additionally, it interacts with indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase in the kynurenine pathway, leading to the production of kynurenine and other metabolites . These interactions play a crucial role in regulating immune responses and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function . For instance, the production of serotonin and kynurenine can vary depending on the duration of exposure to this compound . These temporal effects are important for understanding its potential therapeutic applications and optimizing its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance immune responses and improve metabolic functions . At higher doses, it can lead to toxic effects, including the inhibition of T cell proliferation and negative regulation of immune responses . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . In the kynurenine pathway, it interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase to produce kynurenine and other metabolites . In the serotonin pathway, it is converted to 5-hydroxytryptophan by tryptophan hydroxylase, leading to the production of serotonin . These pathways are essential for regulating various physiological functions and maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported into cells via amino acid transporters and can be distributed to various tissues, including the brain and intestines . The localization and accumulation of this compound in specific tissues are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is localized in the cytoplasm and can be transported to the nucleus, where it may impact gene expression and cellular signaling pathways . Additionally, post-translational modifications and targeting signals can direct this compound to specific cellular compartments, enhancing its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-DL-tryptophan typically involves the modification of the indole ring of tryptophan. One common method is the nitration of tryptophan to form 5-nitrotryptophan, followed by reduction to yield 5-amino-tryptophan. The nitration can be achieved using nitric acid under controlled conditions, and the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from tryptophan precursors. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-DL-tryptophan can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form 5-hydroxytryptophan.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various electrophiles can be used to introduce different substituents at the amino group.
Major Products
Oxidation: 5-Nitroso-tryptophan, 5-nitro-tryptophan.
Reduction: 5-Hydroxytryptophan.
Substitution: Various substituted tryptophan derivatives.
Scientific Research Applications
5-Amino-DL-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme mechanisms and protein structure.
Industry: It can be used in the production of pharmaceuticals and as a precursor for other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxytryptophan: A precursor to serotonin, used in the treatment of depression and insomnia.
Tryptophan: An essential amino acid, precursor to serotonin and melatonin.
5-Nitrotryptophan: An intermediate in the synthesis of 5-Amino-DL-tryptophan.
Uniqueness
This compound is unique due to the presence of the amino group at the 5-position, which imparts different chemical and biological properties compared to other tryptophan derivatives. This modification allows for unique interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-(5-amino-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,12-13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJSNEKCXVFDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398572 | |
| Record name | 5-AMINO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6383-69-3 | |
| Record name | 6383-69-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-AMINO-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



